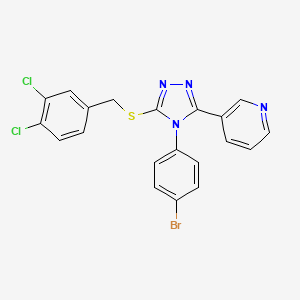
3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Bromophényl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine est un composé organique complexe qui présente un cycle triazole, un cycle pyridine et divers substituants, notamment des groupes bromophényle et dichlorobenzyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-(4-bromophényl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la formation du cycle triazole, suivie de l'introduction des groupes bromophényle et dichlorobenzyl par des réactions de substitution nucléophile. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs comme le carbonate de potassium (K2CO3) sous reflux.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour assurer la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-(4-bromophényl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes bromophényle ou dichlorobenzyl à l'aide de nucléophiles comme des amines ou des thiols.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène (H2O2) en milieu acide ou basique.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.
Substitution : Carbonate de potassium (K2CO3) dans le diméthylformamide (DMF) sous reflux.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 3-(4-(4-bromophényl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-(4-bromophényl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité, ou interagir avec des récepteurs, modulant leurs voies de signalisation. Les voies spécifiques impliquées dépendent du contexte biologique et des molécules cibles.
Applications De Recherche Scientifique
3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Bromophényl)-2-((3,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
- N-(4-Bromophényl)-3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophènecarboxamide
Unicité
Le 3-(4-(4-bromophényl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure centrale triazole-pyridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
477330-37-3 |
|---|---|
Formule moléculaire |
C20H13BrCl2N4S |
Poids moléculaire |
492.2 g/mol |
Nom IUPAC |
3-[4-(4-bromophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrCl2N4S/c21-15-4-6-16(7-5-15)27-19(14-2-1-9-24-11-14)25-26-20(27)28-12-13-3-8-17(22)18(23)10-13/h1-11H,12H2 |
Clé InChI |
DHIJZTHUYOUFQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)
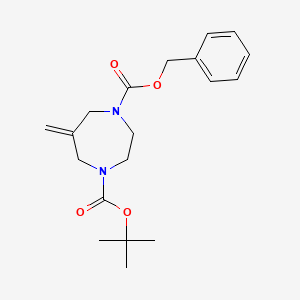
![(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)
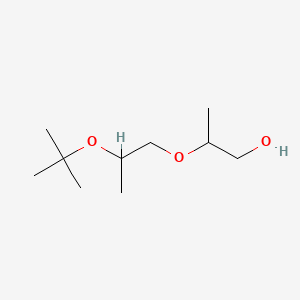


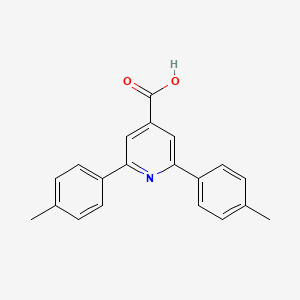
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
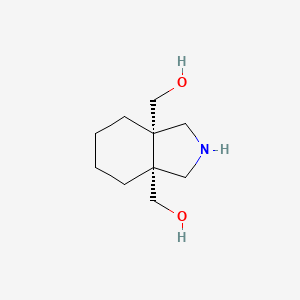
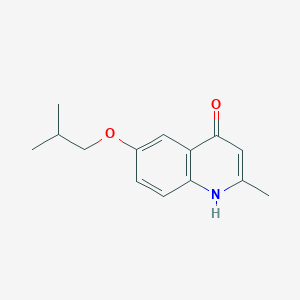
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)


